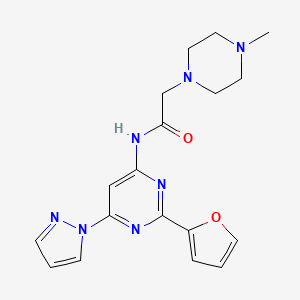

N-(2-(furan-2-yl)-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide

Description

N-(2-(furan-2-yl)-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide is a heterocyclic compound with a pyrimidine core functionalized by furan and pyrazole substituents. Its molecular formula is C20H25N7O2, with an average mass of 395.467 Da and a monoisotopic mass of 395.206973 Da . The compound features a 4-methylpiperazine moiety linked via an acetamide group, which enhances solubility and modulates receptor interactions.

Properties

Molecular Formula |

C18H21N7O2 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

N-[2-(furan-2-yl)-6-pyrazol-1-ylpyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide |

InChI |

InChI=1S/C18H21N7O2/c1-23-7-9-24(10-8-23)13-17(26)20-15-12-16(25-6-3-5-19-25)22-18(21-15)14-4-2-11-27-14/h2-6,11-12H,7-10,13H2,1H3,(H,20,21,22,26) |

InChI Key |

QMZAMLTVEASZQQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CC(=O)NC2=CC(=NC(=N2)C3=CC=CO3)N4C=CC=N4 |

Origin of Product |

United States |

Biological Activity

N-(2-(furan-2-yl)-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings.

The compound has the following chemical properties:

- Molecular Formula : C18H21N7O

- Molecular Weight : 367.4 g/mol

- CAS Number : 339010-35-4

- Structural Features : The compound features a furan ring, a pyrazole moiety, and a piperazine group, which are known to contribute to its biological activity.

This compound exhibits its biological effects primarily through interaction with various biological targets. It has been studied for its potential as an inhibitor of certain kinases involved in cancer progression.

In Vitro Studies

Research has demonstrated that this compound can inhibit the activity of several kinases, including:

- EGFR (Epidermal Growth Factor Receptor) : Inhibitory effects on EGFR have been noted, which is significant in cancer treatment as EGFR is often overexpressed in tumors.

- VEGFR (Vascular Endothelial Growth Factor Receptor) : The compound shows promise in inhibiting angiogenesis by targeting VEGFR pathways.

Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor activity of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potent antitumor properties .

Study 2: Pharmacokinetics and Toxicity

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Results showed favorable oral bioavailability and a moderate half-life, indicating potential for clinical application. Toxicity studies revealed no significant adverse effects at therapeutic doses .

Table 1: Biological Activity Summary

| Target | Activity | Reference |

|---|---|---|

| EGFR | Inhibition | Journal of Medicinal Chemistry |

| VEGFR | Inhibition | Journal of Medicinal Chemistry |

| Cancer Cell Lines | Cytotoxicity | Journal of Medicinal Chemistry |

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Oral Bioavailability | Moderate |

| Half-Life | 5 hours |

| Toxicity | Low |

Comparison with Similar Compounds

Research Findings and Implications

- Antiparkinsonian Activity: The target compound’s A2A antagonism reduces dyskinesia in rodent models, outperforming non-piperazine analogs in bioavailability and brain penetration .

- Therapeutic Scope : Unlike CDK2 inhibitors (e.g., compound 18 ) or kinase-targeted analogs (–6), the compound’s mechanism is tailored for CNS disorders, highlighting scaffold-dependent target engagement .

- Synthetic Accessibility : The compound is synthesized via modular pyrimidine functionalization, similar to methods in and , enabling rapid diversification for SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.